tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate
CAS No.: 1955556-81-6
Cat. No.: VC6187985
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955556-81-6 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 |
| IUPAC Name | tert-butyl N-(1-aminospiro[3.3]heptan-3-yl)carbamate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-8(13)12(9)5-4-6-12/h8-9H,4-7,13H2,1-3H3,(H,14,15) |
| Standard InChI Key | VDLQWFAVDYRRGW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC(C12CCC2)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a spiro[3.3]heptane scaffold, where two cyclohexane rings share a single carbon atom (spiro carbon). The tert-butyl carbamate group (-OC(O)NH-) is attached to the 1-position of the spiro system, while an amino group (-NH2) resides at the 3-position . This arrangement imposes significant conformational rigidity, as evidenced by X-ray crystallography studies of analogous spirocarbamates . The IUPAC name, tert-butyl N-(1-aminospiro[3.3]heptan-3-yl)carbamate, reflects this substitution pattern.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | |
| InChI Key | VDLQWFAVDYRRGW-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)OC(=O)NC1CC(C12CCC2)N |
Physicochemical Characteristics
Experimental data indicate a melting point range of 98–102°C for the hydrochloride salt form, though the free base’s solubility remains unreported . Density functional theory (DFT) calculations predict a logP value of 1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . The amino group (pKa ≈ 9.5) and carbamate (pKa ≈ 11.2) confer pH-dependent solubility, with protonation enhancing aqueous solubility under acidic conditions .
Synthesis and Manufacturing
Synthetic Pathways
A three-step synthesis dominates industrial production:
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Spiro[3.3]heptane Formation: Cycloaddition of 1,3-dienes with vinyl carbamates under Lewis acid catalysis yields the spiro framework.
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Amination: Selective introduction of the amino group at C3 via Hofmann rearrangement of a corresponding amide precursor .
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Carbamation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), installs the protective carbamate group .
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | TiCl₄, CH₂Cl₂ | −78°C | 62% |
| 2 | NaN₃, H₂SO₄ | 120°C | 45% |
| 3 | Boc₂O, DMAP, CH₂Cl₂ | 25°C | 89% |
Industrial Production Considerations
Batch processes in 500–1,000 L reactors achieve >90% purity after recrystallization from ethyl acetate/hexane . Continuous-flow systems are under development to enhance throughput, with microreactor trials demonstrating 18% yield improvement over batch methods .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s rigidity and amino-carbamate duality make it a preferred building block for:
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PROTACs: Spirocyclic linkers improve proteasome recruitment efficiency by reducing conformational entropy . A 2024 study reported a 3.2-fold increase in BRD4 degradation using spiro-linked PROTACs versus linear analogs .
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Kinase Inhibitors: Incorporation into JAK3 inhibitors enhanced selectivity (IC50 = 4.7 nM vs. 38 nM for JAK1).
Materials Science
Epoxy resins modified with 5 wt% spirocarbamate showed a 22% increase in glass transition temperature (Tg = 148°C vs. 121°C baseline) . The amino group facilitates covalent bonding to carbon nanotubes, enabling reinforced nanocomposites with 1.8 GPa tensile strength .
Biological Activity and Mechanisms
While direct pharmacological data remain limited, structural analogs exhibit:
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Anticancer Activity: Spirocarbamate-containing HDAC inhibitors demonstrated 78% tumor growth inhibition in murine xenograft models .
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Antimicrobial Effects: Bacillus subtilis growth inhibition (MIC = 32 μg/mL) through dihydrofolate reductase binding.
Comparative Analysis with Structural Analogs
Table 3: Spirocarbamate Derivatives Comparison
| Compound | Core Size | Functional Group | LogP | Application |
|---|---|---|---|---|
| tert-Butyl N-{3-amino...}carbamate | [3.3] | NH₂, Boc | 1.8 | PROTAC linkers |
| 6-Aminospiro[3.4]heptane | [3.4] | NH₂ | 0.9 | Solubility enhancers |
| Spiro[3.3]heptane-2-carboxylic acid | [3.3] | COOH | −0.4 | Metal-organic frameworks |
The [3.3]heptane core provides optimal balance between rigidity (entropic penalty ΔS = −23 J/mol·K) and synthetic accessibility .
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